

Technical Guide: 1,2-Difluoro-4-iodobenzene in Synthetic Chemistry

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Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,2-Difluoro-4-iodobenzene**, a key building block in modern organic synthesis. It covers the fundamental molecular properties, detailed experimental protocols for its application in cross-coupling reactions, and visual representations of the synthetic pathways.

Core Molecular Properties

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its chemical structure, featuring two fluorine atoms and an iodine atom on a benzene ring, provides a unique combination of reactivity and physicochemical properties.

The key quantitative data for **1,2-Difluoro-4-iodobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ F ₂ I	[1]
Molecular Weight	239.99 g/mol	[1]
CAS Number	64248-58-4	
Appearance	Colorless to slightly brown liquid	
Boiling Point	177-178 °C	
Density	~1.99 g/mL at 25 °C	

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a reactive carbon-iodine bond makes **1,2-Difluoro-4-iodobenzene** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following is a representative experimental protocol for the coupling of an aryl halide, such as **1,2-Difluoro-4-iodobenzene**, with an arylboronic acid.

Materials:

- **1,2-Difluoro-4-iodobenzene** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 mmol)

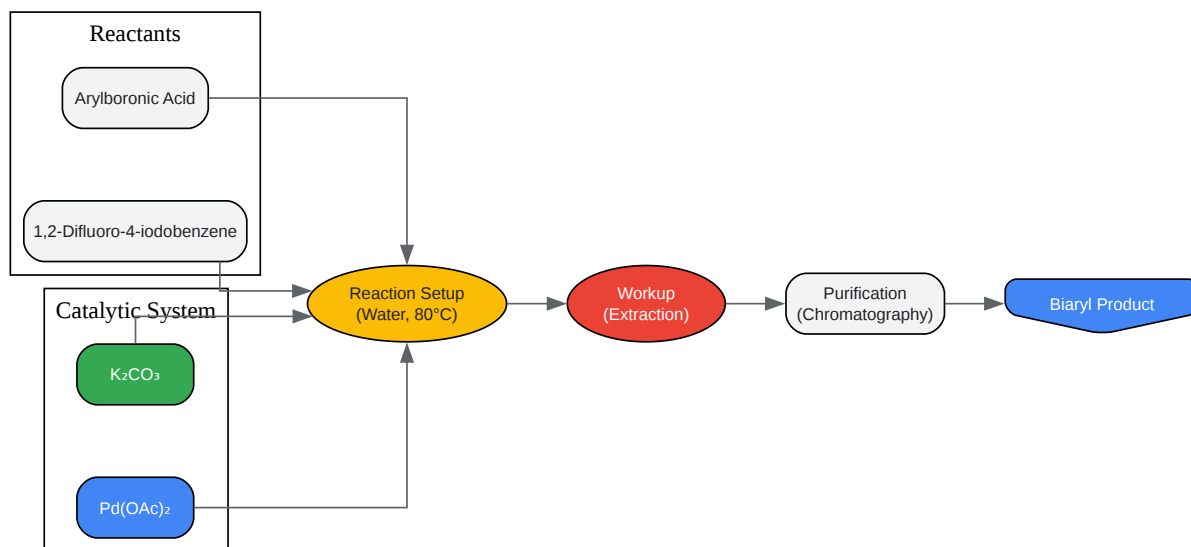
- Water (5 mL)
- Ethyl acetate

Procedure:

- To a 10 mL round-bottom flask, add **1,2-Difluoro-4-iodobenzene** (1.0 mmol), the arylboronic acid (1.5 mmol), palladium acetate (20 mg), and potassium carbonate (2.0 mmol).^[2]
- Add 5 mL of water to the flask.^[2]
- Fit the flask with a reflux condenser and stir the reaction mixture at 80°C for 8 hours.^[2]
- Monitor the progress of the reaction using thin-layer chromatography (TLC).^[2]
- Upon completion, cool the reaction mixture to room temperature.^[2]
- Extract the aqueous phase with ethyl acetate (3 x 5 mL).^[2]
- Combine the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄).^[2]
- Concentrate the solution under reduced pressure to yield the crude product.^[2]
- Purify the crude product by column chromatography on silica gel.

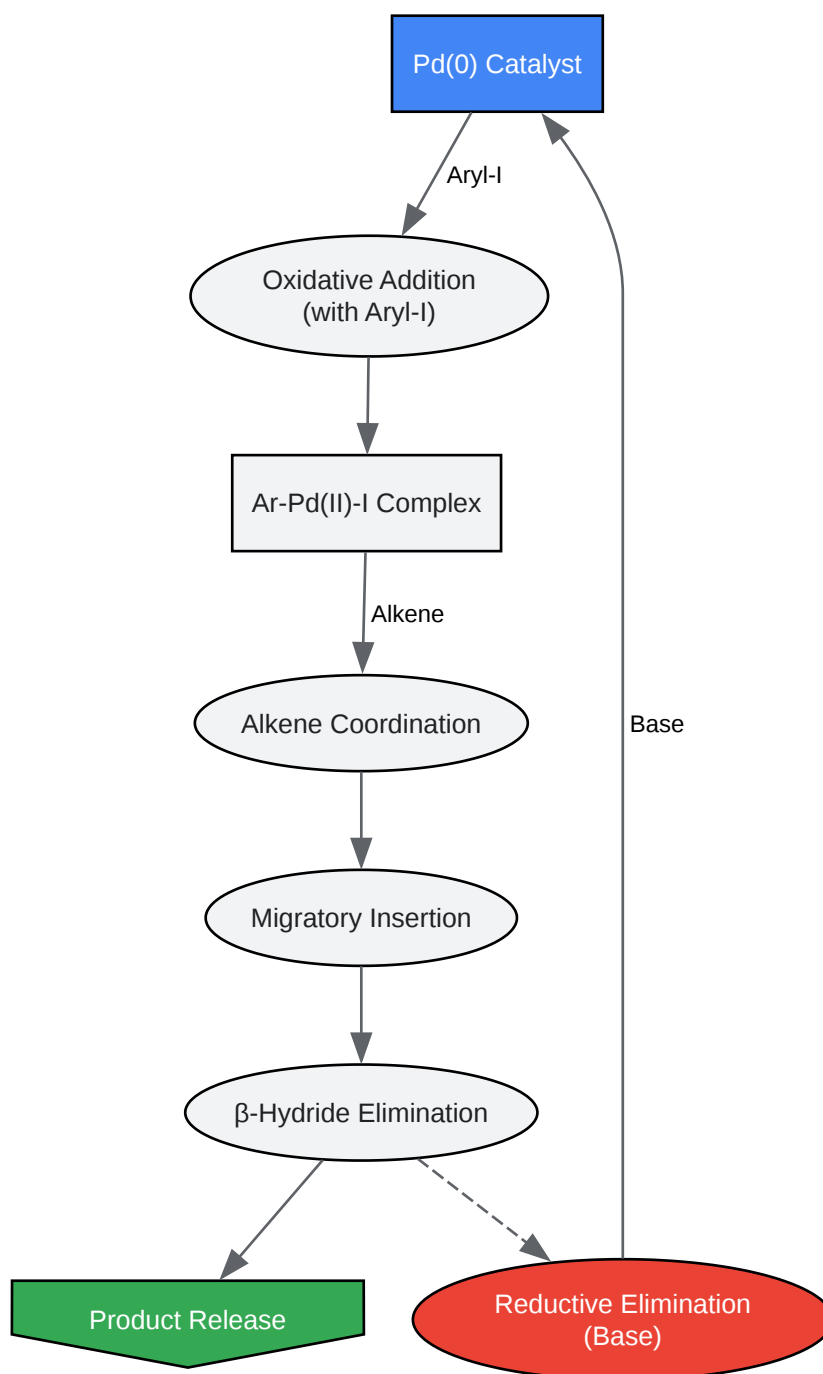
Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle of a Heck reaction, providing a clear visual representation of these key synthetic transformations.



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Suzuki-Miyaura reaction workflow.



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Catalytic cycle of the Heck reaction.

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References

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- 2. Green and Sustainable Synthesis of Biaryls Using LaPO₄·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
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